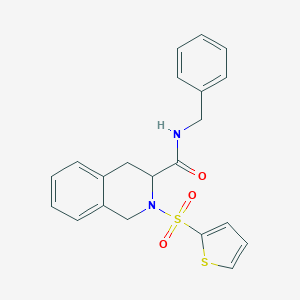
N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide, also known as CHETMS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CHETMS has been shown to have various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
作用机制
The mechanism of action of N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide is not fully understood. However, it has been suggested that N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide may exert its pharmacological effects by inhibiting the activity of enzymes involved in the inflammatory response and oxidative stress. N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce the production of pro-inflammatory cytokines and reactive oxygen species. N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide has also been shown to enhance antioxidant enzyme activity and reduce lipid peroxidation. Additionally, N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
实验室实验的优点和局限性
One of the advantages of using N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide in lab experiments is that it has a relatively simple synthesis method and is readily available. N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide is also stable under normal laboratory conditions, making it easy to handle and store. However, one limitation of using N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for the research on N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide. One potential direction is to investigate its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, further studies are needed to elucidate the mechanism of action of N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide and to identify its molecular targets. Finally, the development of new analogs of N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion
In conclusion, N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide is relatively simple, and it has been shown to have anti-inflammatory, antioxidant, and antitumor properties. N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide has various biochemical and physiological effects, making it a promising candidate for the development of new drugs. However, further studies are needed to elucidate its mechanism of action and to identify its molecular targets.
合成方法
The synthesis of N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide involves the reaction of 3-chloro-4-hydroxyaniline with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base. The reaction yields N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide as a white solid with a melting point of 240-242°C.
科学研究应用
N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
分子式 |
C15H16ClNO3S |
|---|---|
分子量 |
325.8 g/mol |
IUPAC 名称 |
N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO3S/c1-9-6-11(3)15(7-10(9)2)21(19,20)17-12-4-5-14(18)13(16)8-12/h4-8,17-18H,1-3H3 |
InChI 键 |
LEXWYGNLTSQMSI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C=C2)O)Cl)C |
规范 SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C=C2)O)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-Ethyl 6-methyl 4-{[3-(dimethylamino)propyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B284837.png)

![N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-cyclododecylamine](/img/structure/B284843.png)
![3-(3-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284844.png)
![3-butyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284847.png)
![3-ethyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284848.png)
![3-(2-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284849.png)
![3-(4-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284850.png)
![3-(3-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284851.png)
![3-(4-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284852.png)
![benzyl 2-(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B284853.png)